molecular formula C13H26N2OS B5527357 (3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine

(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine

Cat. No. B5527357
M. Wt: 258.43 g/mol
InChI Key: AICNWPTUZUGWCL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine" is a part of a broad category of chemical compounds with significant pharmacological and biochemical properties. While specific literature directly addressing this compound is limited, several studies on related compounds provide insights into the synthesis, molecular structure, and properties of similar substances.

Synthesis Analysis

A key aspect of the synthesis process involves stereoselective and regioselective reactions. For instance, Fleck et al. (2003) described the stereoselective process for preparing a key intermediate in the synthesis of premafloxacin, an antibiotic, which could be analogous to the synthesis of our compound of interest (Fleck et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, IR, and mass spectrometry. For example, the study by Asiri and Khan (2010) on a related compound involved a detailed structural analysis using these techniques (Asiri & Khan, 2010).

Chemical Reactions and Properties

Chemical reactions of such compounds typically involve interactions with other organic or inorganic substances, leading to the formation of new compounds. Jacob et al. (1977) explored the psychotomimetic potency of analogues of a similar compound, which highlights the reactive nature and potential applications in pharmaceuticals (Jacob et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, such as melting and boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Nitek et al. (2020) reported on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which can be reflective of the physical characteristics of our compound of interest (Nitek et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and degradation, are pivotal in determining the applications and handling of the compound. Studies like the one conducted by Cui et al. (2007), which investigated the chemical reactions of similar compounds, provide insights into their chemical behavior (Cui et al., 2007).

properties

IUPAC Name

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-ethylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2OS/c1-4-17-10-8-13(16)15-9-6-5-7-12(11-15)14(2)3/h12H,4-11H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNWPTUZUGWCL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)N1CCCCC(C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCC(=O)N1CCCC[C@@H](C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine

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